Des-Methylcarbonate Hydroxy Flometoquin
Description
Des-Methylcarbonate Hydroxy Flometoquin, scientifically known as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol, holds a significant position in the landscape of modern insecticide development. nih.gov0qy.com Its primary role is that of a direct precursor to Flometoquin, a potent insecticide with a unique phenoxy-quinoline structure. nih.govchemicalbook.com The study of this intermediate provides valuable insights into the synthetic pathways of complex quinoline (B57606) derivatives and the structure-activity relationships that govern their biological efficacy.
The discovery of the Flometoquin class of insecticides was the result of a collaborative research effort between Nippon Kayaku and Meiji Seika Kaisha, Ltd. (now Mitsui Chemicals Crop & Life Solutions, Inc.) in 2004. nih.govjst.go.jpnih.govresearchgate.net The primary objective of this research was to identify and develop novel insecticidal compounds with a unique mode of action to combat the growing issue of pest resistance to existing products. nih.gov
Initial investigations focused on quinoline derivatives, a class of compounds not widely recognized for their insecticidal properties at the time. jst.go.jp Through systematic structural modifications and screening, researchers identified the phenoxy-quinoline scaffold as a promising chemical class with significant insecticidal activity, particularly against thrips. nih.gov This led to the development of Flometoquin, which demonstrated rapid and potent action against various thrips species. jst.go.jpnih.gov The development of Flometoquin highlighted the potential of quinoline-based compounds in agrochemical research and established a new class of insecticides.
This compound is the penultimate intermediate in the synthesis of Flometoquin. nih.govresearchgate.net Its strategic importance lies in its molecular structure, which incorporates the fully assembled and complex quinoline core of the final product. The final step in the synthesis of Flometoquin involves the O-acylation of the hydroxyl group at the 4-position of this compound with methyl chloroformate. nih.govresearchgate.net
The isolation of this stable intermediate is crucial for an efficient and high-yield synthesis of Flometoquin. It allows for purification before the final, often sensitive, acylation step, ensuring the high purity of the final active ingredient. The presence of the reactive hydroxyl group at the 4-position is a key feature, enabling the straightforward introduction of the methyl carbonate moiety, which is critical for the insecticidal activity of Flometoquin. nih.gov
Detailed research findings on this compound itself are primarily centered on its role in the synthetic pathway of Flometoquin. Its chemical properties and reactivity are optimized for its function as a precursor. Below is a data table summarizing the known properties of this key intermediate.
| Property | Value |
| Chemical Name | 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-ol |
| Synonym | This compound |
| CAS Number | 1204518-38-6 |
| Molecular Formula | C₂₀H₁₈F₃NO₃ |
| Molecular Weight | 377.36 g/mol |
| Appearance | Brown Solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage | -20°C, under inert atmosphere |
This table is interactive and can be sorted by clicking on the column headers.
The quinoline scaffold is a privileged structure in both medicinal chemistry and agrochemical research due to its wide range of biological activities. acs.orgnih.gov Research into complex quinoline derivatives has followed several key trajectories, leading to the development of numerous pharmaceuticals and agrochemicals. researchgate.net
In the realm of medicine, quinoline derivatives are well-established as antimalarial agents (e.g., chloroquine, quinine), antibacterial drugs (fluoroquinolones), and anticancer therapies. nih.govnih.gov Ongoing research continues to explore their potential as antiviral, antifungal, and anti-inflammatory agents, with a focus on understanding structure-activity relationships to enhance efficacy and reduce toxicity. nih.govresearchgate.net
In agriculture, the discovery of Flometoquin spurred further interest in quinoline derivatives as insecticides. acs.orgnih.gov Research in this area often focuses on identifying novel quinoline-based scaffolds that target different physiological pathways in insects, with the goal of developing products with improved pest specificity and reduced environmental impact. acs.org The development of quinoline-based fungicides and herbicides is also an active area of investigation, highlighting the versatility of this chemical class in crop protection. researchgate.netscinito.ai The synthesis of new functionalized phenoxy-quinolines, for example, has been explored for their potential antibacterial activities. mdpi.com The continuous exploration of quinoline chemistry is expected to yield new and improved solutions for both human health and agriculture.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c1-4-16-12(3)19(25)15-10-18(11(2)9-17(15)24-16)26-13-5-7-14(8-6-13)27-20(21,22)23/h5-10H,4H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLRWALDQPYSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(N1)C=C(C(=C2)OC3=CC=C(C=C3)OC(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Des Methylcarbonate Hydroxy Flometoquin and Its Precursors
Retrosynthetic Analysis of Des-Methylcarbonate Hydroxy Flometoquin
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler precursor structures. actascientific.com For this compound, this process highlights two primary areas for disconnection: the quinolinone core and the phenoxy ether linkage.
The primary disconnections simplify the molecule into manageable synthetic fragments. The first logical disconnection is the C-O ether bond of the phenoxy-quinoline, which separates the molecule into two key fragments: a quinolinone portion and a trifluoromethoxy-substituted phenolic portion. A second disconnection breaks the pyridine (B92270) ring of the quinolinone, a common strategy in quinoline (B57606) synthesis, leading back to a substituted aniline (B41778) precursor. youtube.com
| Disconnection | Synthon | Synthetic Equivalent |
| Quinoline C-O Ether Bond | Quinolin-6-olate anion and 4-(trifluoromethoxy)phenyl cation | A 6-halo or 6-hydroxy quinolinone derivative and 4-(trifluoromethoxy)phenol (B149201). |
| Quinolinone Ring (C-N and C-C bonds) | Substituted 1,3-dicarbonyl and a substituted aniline | An appropriately substituted aniline and a β-ketoester, such as ethyl 2-methyl-3-oxopentanoate. nih.gov |
This analysis suggests a forward synthesis that would first construct a complex aniline derivative already bearing the 4-(trifluoromethoxy)phenoxy group, which is then cyclized to form the target quinolinone.
The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for this purpose. nih.gov The choice of strategy depends on the desired substitution pattern on the final molecule. For the specific 2,3,7-trimethyl and 4-oxo substitution pattern of the target molecule, a condensation-cyclization reaction is most appropriate.
Classic methods for quinoline synthesis include:
Skraup Synthesis: Utilizes aniline, glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgscispace.com
Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated carbonyl compounds. nih.govfly-chem.com
Combes Synthesis: Involves the acid-catalyzed cyclization of an aniline condensed with a β-diketone. iipseries.org
Conrad-Limpach Synthesis: The reaction of anilines with β-ketoesters to form 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). fly-chem.com
Friedländer Synthesis: The condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov
Given the structure of this compound, a strategy analogous to the Conrad-Limpach synthesis is highly effective, where a substituted aniline is reacted with a β-ketoester to directly build the 4-quinolinone ring system. nih.govchemicalbook.com
Synthesis of the Phenoxy-Quinoline Backbone
The forward synthesis builds the molecule based on the retrosynthetic plan, focusing first on creating the substituted aniline precursor and then performing the key cyclization to form the heterocyclic core.
The pivotal step in forming the quinolinone backbone is the acid-catalyzed cyclization of a substituted aniline with a β-ketoester. In the synthesis of the parent compound Flometoquin, the precursor aniline, 4-(4-trifluoromethoxyphenoxy)-3-methylaniline, is heated under reflux with ethyl 2-methyl-3-oxopentanoate in the presence of p-toluenesulfonic acid in a solvent like xylene. nih.gov This reaction first involves the formation of an enamine or imine intermediate, followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the quinolinone product. This approach provides a direct and efficient route to the highly substituted 4-quinolinone core. nih.govchemicalbook.com
The phenoxy-quinoline backbone is typically constructed by forming the ether linkage prior to the quinoline ring cyclization. A common and effective method is a nucleophilic aromatic substitution (SNAr) reaction. chemicalbook.com This strategy involves reacting a highly electron-deficient aromatic ring (e.g., one substituted with a nitro group ortho or para to a leaving group) with a nucleophile.
In a documented synthesis of Flometoquin, an appropriately substituted nitrobenzene (B124822) derivative is coupled with 4-(trifluoromethoxy)phenol in an SNAr reaction to yield a diaryl ether. chemicalbook.com The nitro group serves as a powerful activating group for the substitution and is then subsequently reduced to the required aniline functionality, making it ready for the quinoline-forming cyclization step. chemicalbook.com Alternative modern methods for forming such C-O bonds include palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation), which offer broad substrate scope. researchgate.netmdpi.com
Introduction of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is a crucial substituent that significantly impacts the molecule's properties, notably its lipophilicity. mdpi.commdpi.com Its introduction into aromatic systems is a non-trivial synthetic challenge due to the lack of mild and efficient methods. nih.gov The synthesis of the key precursor, 4-(trifluoromethoxy)phenol, relies on specialized fluorination chemistry.
Several methods have been developed for the trifluoromethoxylation of aromatic compounds:
| Method | Reagents | Description |
| Oxidative Desulfurative Fluorination | Xanthates, N-haloimides (e.g., DBH), Pyridine-HF | This method converts phenols first into xanthates, which then undergo oxidative desulfurization and fluorination to yield the aryl trifluoromethyl ether. It is an effective, albeit multi-step, process. mdpi.com |
| Halogen Exchange (Halex) Reaction | Ar-OCCl₃, HF or SbF₃ | A more traditional, harsher method that involves converting a phenol (B47542) to an aryl methyl ether, chlorinating the methyl group to a trichloromethyl group, and then performing a fluorine-for-chlorine exchange. nih.gov |
| Direct O-Trifluoromethylation | Umemoto or Togni reagents, CF₃I/CuI | These modern approaches use specialized electrophilic or radical trifluoromethylating reagents to directly functionalize the hydroxyl group of phenols, though conditions can be specific and reagents costly. mdpi.com |
The trifluoromethoxy group is generally installed on the phenolic precursor before its incorporation into the larger molecular framework via the SNAr or cross-coupling reactions described previously. chemicalbook.com This modular approach avoids exposing the complex quinoline system to the often harsh conditions required for trifluoromethoxylation.
Electrophilic Trifluoromethylation Approaches
Electrophilic trifluoromethylation is a key process for introducing the CF3 group onto aromatic and heteroaromatic rings, such as the quinoline core of Flometoquin precursors. This method relies on reagents that deliver a formal "CF3+" equivalent to a nucleophilic substrate. A variety of powerful electrophilic trifluoromethylating reagents have been developed, each with distinct reactivity profiles and applications. brynmawr.edunih.gov
Commonly employed reagents include hypervalent iodine compounds, often referred to as Togni's reagents, and sulfonium-based reagents like Umemoto's reagents. nih.govchinesechemsoc.org These reagents are known for their stability and effectiveness in trifluoromethylating a wide range of nucleophiles, including phenols, quinones, and various heterocyclic systems. brynmawr.edursc.org The reaction mechanism often involves the direct attack of the nucleophilic substrate on the electrophilic trifluoromethyl source. However, under certain conditions, these reagents can also proceed through single-electron transfer (SET) pathways, generating a trifluoromethyl radical, which expands their synthetic utility. nih.gov
The choice of reagent and reaction conditions is crucial and can be influenced by the substrate's electronic properties and the presence of other functional groups. For instance, the trifluoromethylation of electron-rich aromatic systems can often be achieved under relatively mild conditions, while less reactive substrates may require harsher conditions or the use of catalysts. nih.gov
Table 1: Prominent Electrophilic Trifluoromethylating Reagents
| Reagent Class | Specific Example | Common Substrates |
| Hypervalent Iodine | Togni's Reagents | Phenols, Heterocycles, Alkynes |
| Sulfonium Salts | Umemoto's Reagents | Arenes, Heteroarenes |
| Sulfoximine-based | Shibata's Reagents | Various Nucleophiles |
Nucleophilic Trifluoromethylation Methodologies
Nucleophilic trifluoromethylation provides a complementary approach to its electrophilic counterpart, utilizing a "CF3-" synthon to react with electrophilic substrates. A significant challenge in this area is the inherent instability of the trifluoromethyl anion (CF3−), which readily decomposes to difluorocarbene (:CF2) and a fluoride (B91410) ion. beilstein-journals.org
To overcome this, various strategies have been developed. The Ruppert-Prakash reagent (CF3SiMe3) is a widely used source of a nucleophilic trifluoromethyl group, which can be activated by a fluoride source. organic-chemistry.org Another common method involves the deprotonation of fluoroform (HCF3), an inexpensive and environmentally benign feedstock, using a strong base to generate the trifluoromethyl anion in situ. beilstein-journals.orgorganic-chemistry.org The choice of solvent is critical in these reactions, with coordinating solvents like DMF or triglyme (B29127) often used to stabilize the transient CF3− anion, sometimes by forming a hemiaminaloate adduct. beilstein-journals.org
These methodologies are effective for the trifluoromethylation of carbonyl compounds, such as aldehydes, ketones, and esters, to produce trifluoromethyl carbinols or trifluoromethyl ketones. beilstein-journals.orgorganic-chemistry.org In the context of synthesizing precursors for this compound, nucleophilic trifluoromethylation could be applied to a quinoline derivative bearing an appropriate electrophilic handle.
Table 2: Comparison of Nucleophilic Trifluoromethylation Methods
| Reagent/System | Activation/Conditions | Advantages | Limitations |
| CF3SiMe3 (Ruppert-Prakash) | Fluoride source (e.g., CsF) | Commercially available, broad scope | Synthesis relies on ozone-depleting CF3Br |
| HCF3 / Strong Base | KHMDS in triglyme at low temp. | Inexpensive, environmentally benign | CF3- anion instability, requires careful control |
| Methyl Trifluoroacetate (MTFA) | Cu(I) species, high temp. | Valuable for aromatic substrates | Requires high temperatures |
Carbonate Formation Reactions
The synthesis of Flometoquin itself involves the formation of a methyl carbonate group on the hydroxylated quinoline core. chemicalbook.comnih.gov While the target compound, this compound, lacks this group, understanding its formation is crucial as it represents the final step in the synthesis of the immediate precursor. The hydroxyl group of this compound is unmasked by forgoing this final step or by a subsequent hydrolysis.
Alkoxycarbonylation Techniques
Alkoxycarbonylation is a broad class of reactions that introduce an alkoxycarbonyl group (-COOR) onto a substrate. rsc.orgresearchgate.net In the context of synthesizing Flometoquin precursors, this involves the reaction of a hydroxyquinoline intermediate with a suitable reagent. A common and direct method is the acylation of the hydroxyl group with an alkyl chloroformate, such as methyl chloroformate, in the presence of a base. chemicalbook.com
Palladium-catalyzed alkoxycarbonylation reactions represent a more advanced and versatile methodology. rsc.org These reactions can utilize a wide range of substrates and coupling partners, often under milder conditions than traditional methods. researchgate.net The efficiency and selectivity of these catalytic systems are highly dependent on the choice of ligands, which modulate the electronic and steric properties of the palladium center. rsc.org While more complex, these catalytic methods offer broader applicability in organic synthesis.
Selective Methyl Carbonate Formation
In molecules with multiple hydroxyl groups, achieving selective carbonate formation at a specific position is a significant synthetic challenge. For the synthesis of Flometoquin, the reaction targets the hydroxyl group at the 4-position of the quinoline ring. chemicalbook.comnih.gov The selectivity of this reaction is often governed by the relative reactivity of the different hydroxyl groups. The 4-hydroxyquinoline (B1666331) exists in tautomeric equilibrium with the 4-quinolinone form, which influences its nucleophilicity.
In cases where selectivity is difficult to achieve, a protection-deprotection strategy may be necessary. For instance, in the synthesis of 4-alkoxy-8-hydroxyquinolines, the more reactive 8-hydroxyl group can be selectively protected (e.g., as a tosylate), allowing the 4-hydroxyl group to be alkylated or otherwise functionalized. The protecting group is then removed in a subsequent step to yield the desired product. nih.gov This principle of selective protection can be applied to direct the formation of the methyl carbonate to the desired position on a polyhydroxylated quinoline scaffold.
Optimization of Synthetic Pathways
Catalyst Systems for Specific Transformations
For Trifluoromethylation: The direct C-H trifluoromethylation of heterocycles is an area of active research, offering a more atom-economical approach compared to methods requiring pre-functionalized substrates. nih.gov Photoredox catalysis has emerged as a powerful tool for this transformation. princeton.eduresearchgate.net Using a photocatalyst, often a ruthenium or iridium complex, and a light source, a trifluoromethyl radical can be generated from a stable precursor like triflyl chloride. princeton.edu This radical can then engage with the heterocyclic substrate. princeton.edu Metal-free, organic photoredox catalysts are also being developed for these reactions. bohrium.com Bismuth-catalyzed C-H trifluoromethylation under light irradiation has also been reported as an effective method for various heterocycles. acs.org The optimization of these systems involves screening different catalysts, solvents, and additives to maximize yield and regioselectivity. nih.gov
For Alkoxycarbonylation: Palladium-catalyzed alkoxycarbonylation reactions are highly tunable through the choice of ligands and reaction conditions. rsc.org The development of specialized phosphine (B1218219) ligands has been a major driver of progress in this field, allowing for improved catalyst stability and activity. rsc.org The choice of oxidant can also be critical in steering the reaction mechanism and outcome, as demonstrated in the alkoxycarbonylation of styrene (B11656) where the oxidant controls the mechanistic pathway. acs.org For specific applications, such as the sp3 C-H alkoxycarbonylation of 8-methylquinolines, a catalyst system comprising Pd(OAc)2 with an oxidant like benzoquinone and a CO source such as Mo(CO)6 has been optimized. rsc.org The fine-tuning of catalyst loading, temperature, and pressure is essential to achieve high yields and selectivity. researchgate.netacs.org
Reaction Condition Tuning for Yield and Selectivity
The synthesis of the quinoline core, central to this compound, is highly dependent on the careful optimization of reaction conditions. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been refined over time to improve efficiency and selectivity. researchgate.netnih.govpharmaguideline.commdpi.com The formation of the this compound precursor typically involves the cyclization of a substituted aniline with a β-dicarbonyl compound, such as ethyl 2-methyl-3-oxopentanoate. nih.govsmolecule.com
In multi-step syntheses, such as those for complex pharmaceutical intermediates, adjusting the stoichiometry of reactants and the reaction temperature can significantly impact the yield. mit.edu Lowering the temperature, for example, may slow the reaction rate but can increase selectivity, thereby reducing the formation of unwanted byproducts and simplifying purification processes. mit.edu The development of advanced techniques, such as microwave-assisted synthesis and the use of ionic liquids, offers further avenues for optimizing quinoline synthesis by enabling rapid heating, reducing reaction times, and potentially increasing yields. mdpi.comnumberanalytics.commdpi.com
Below is a table summarizing the impact of various conditions on generalized quinoline synthesis, which is analogous to the synthesis of this compound precursors.
Table 1: Influence of Reaction Conditions on Quinoline Synthesis Yield and Selectivity
| Parameter | Variation | Effect on Yield | Effect on Selectivity | Reference |
|---|---|---|---|---|
| Catalyst | Strong Acid (e.g., H₂SO₄) vs. Lewis Acid (e.g., FeCl₃) | Can be high, but may cause side reactions | May be lower due to charring/side products | pharmaguideline.comorganic-chemistry.org |
| Ionic Liquids | Often improved yields | Can be highly selective | mdpi.comnumberanalytics.com | |
| Nanocatalysts | Good to high yields (85-96%) | High selectivity | nih.gov | |
| Solvent | High-Boiling Aprotic (e.g., Xylene) | Facilitates high-temperature reactions | Good for solubility of reactants | nih.gov |
| Ionic Liquids | High reaction rates and yields | Can be tuned for specific reactions | numberanalytics.com | |
| Solvent-Free | Reduced waste, often high yields | Environmentally friendly | nih.gov | |
| Temperature | Elevated (Reflux) | Increases reaction rate | Can lead to byproduct formation if too high | nih.gov |
| Microwave Irradiation | Drastically reduced reaction times, improved yields | Can improve selectivity | numberanalytics.commdpi.com |
Process Intensification in Multi-Step Syntheses
Process intensification represents a strategic shift in chemical manufacturing from traditional batch processing to more efficient, safer, and sustainable continuous flow methods. pharmasalmanac.comcetjournal.it For the multi-step synthesis of a fine chemical like this compound, these principles offer significant advantages. Flow chemistry, a cornerstone of process intensification, involves conducting reactions in a continuous stream through a reactor. pharmasalmanac.com This approach provides superior control over mixing and heat transfer, which is particularly beneficial for exothermic reactions common in heterocyclic synthesis. pharmasalmanac.comcetjournal.it
The benefits of applying process intensification to the synthesis of pharmaceutical intermediates include:
Enhanced Safety: Small reactor volumes minimize the quantity of hazardous materials present at any given time. pharmasalmanac.com
Improved Yield and Selectivity: Precise control over temperature, pressure, and residence time reduces the formation of impurities. pharmasalmanac.com
Reduced Environmental Footprint: Continuous processes often use less solvent and generate less waste compared to batch methods. pharmasalmanac.com
Seamless Integration: Multiple reaction and purification steps can be linked together, creating an end-to-end continuous manufacturing process that eliminates the need to isolate and handle intermediates. pharmasalmanac.comnih.gov
In the context of synthesizing this compound precursors, a multi-step sequence could be designed where the initial aniline derivative is formed and immediately fed into a second reactor for the cyclization step. Subsequent in-line purification could then provide the final intermediate with high purity. The integration of Process Analytical Technology (PAT) tools, such as real-time spectroscopic analysis, is vital for monitoring these continuous processes and ensuring consistent product quality. nih.gov
Molecular Mechanisms of Action of Des Methylcarbonate Hydroxy Flometoquin at the Biochemical Level
Target Identification and Validation Methodologies
The identification of mitochondrial complex III as the specific target of Des-Methylcarbonate Hydroxy Flometoquin was achieved through systematic biochemical investigation. Initial observations of symptoms induced by its parent compound, Flometoquin, resembled those caused by known respiratory inhibitors, guiding researchers to examine the mitochondrial respiratory enzyme complexes. nih.gov
Biochemical Assay Development for Mitochondrial Complex III Inhibition
To pinpoint the site of action, researchers developed and utilized specific biochemical assays using mitochondria isolated from various organisms. nih.gov A principal method involves measuring the activity of ubiquinol-cytochrome c oxidoreductase, the enzymatic function of complex III. nih.gov
These assays typically monitor the rate of cytochrome c reduction, which is dependent on the electron flow through complex III. The assay is conducted in the presence of substrates for other complexes (like NADH for Complex I or succinate (B1194679) for Complex II) and specific inhibitors to isolate the activity of Complex III. For instance, rotenone (B1679576) may be used to inhibit Complex I, ensuring that the electron flow originates from Complex II via ubiquinone to Complex III. caymanchem.com A decrease in the rate of cytochrome c reduction in the presence of the test compound indicates inhibition.
Table 1: Example of a Biochemical Assay Setup for Complex III Activity
| Component | Purpose | Measurement |
|---|---|---|
| Isolated Mitochondria | Source of enzyme complexes | - |
| Succinate | Electron donor for Complex II | - |
| Rotenone | Inhibitor of Complex I (to isolate C-III) | - |
| Cytochrome c (oxidized) | Electron acceptor from Complex III | Spectrophotometry (increase in absorbance at 550 nm) |
| This compound | Test inhibitor | - |
This interactive table outlines a common experimental setup to measure the specific inhibition of Mitochondrial Complex III.
Through such assays, it was determined that this compound (referred to in research as FloMet) specifically inhibits the activity of ubiquinol-cytochrome c oxidoreductase at nanomolar concentrations. nih.gov
Enzyme Kinetic Studies of Electron Transport Disruption
Enzyme kinetic studies are crucial for characterizing the nature and potency of an inhibitor. For this compound, these studies focus on its effect on the electron transfer reactions within complex III. By monitoring the reduction kinetics of the cytochrome hemes (cytochrome b and cytochrome c1) within the complex, the precise point of disruption in the electron flow can be determined. nih.gov
Inhibitors can affect key kinetic parameters such as the maximal reaction rate (Vmax) and the Michaelis constant (Km). The potency of the inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies on the active metabolite of Flometoquin demonstrated specific inhibition of complex III at the nanomolar level. nih.gov This high potency underscores its effectiveness in disrupting the electron transport chain.
Molecular Interactions with Cytochrome bc1 Complex
The cytochrome bc1 complex (or complex III) is a multi-subunit protein embedded in the inner mitochondrial membrane that facilitates electron transfer from ubiquinol (B23937) to cytochrome c. mdpi.com This process is coupled to the pumping of protons across the membrane, contributing to the proton gradient that drives ATP synthesis. mdpi.com
Binding Site Analysis (e.g., Qi site)
The cytochrome bc1 complex has two distinct binding sites for ubiquinone/ubiquinol, known as the Qo (quinol oxidation) site and the Qi (quinone reduction) site. mdpi.comnih.gov These sites are critical for the complex's function in the "Q-cycle." Ligand binding assays and detailed kinetic analyses have conclusively shown that this compound acts as a Qi site inhibitor. nih.gov
By binding to the Qi site, the compound prevents the reduction of ubiquinone to ubiquinol, effectively blocking the second half of the Q-cycle. This distinguishes it from other inhibitors like myxothiazol (B1677603) or ametoctradin, which target the Qo site. nih.govresearchgate.net The targeting of the Qi site represents a specific molecular mechanism that disrupts the regeneration of ubiquinone, which is essential not only for the electron transport chain but also for other metabolic pathways like pyrimidine (B1678525) biosynthesis. mdpi.com
Ligand-Protein Interaction Profiling
The interaction between this compound and the Qi binding pocket is governed by specific non-covalent interactions with amino acid residues. While detailed crystallographic data for this specific compound bound to the complex is not publicly available, analysis of other Qi site inhibitors provides a model for these interactions. The Qi site is a hydrophobic pocket within the cytochrome b subunit. mdpi.com The binding of an inhibitor like this compound is stabilized by a combination of hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. These interactions lock the inhibitor in place, physically obstructing the binding of the natural substrate, ubiquinone, and thereby halting electron transfer.
Downstream Biochemical Consequences of Inhibition
The specific inhibition of the Qi site in the cytochrome bc1 complex by this compound triggers a cascade of downstream biochemical events, fundamentally disrupting cellular bioenergetics and redox homeostasis.
Key consequences include:
Interruption of Electron Flow: The most immediate effect is the blockage of electron transfer from cytochrome b to ubiquinone, halting the electron transport chain.
Increased Production of Reactive Oxygen Species (ROS): Inhibition of complex III is a well-known trigger for mitochondrial ROS production. nih.govmdpi.com The blockage of electron flow leads to the accumulation of semiquinone radicals, which can donate electrons directly to molecular oxygen, forming superoxide (B77818) radicals (O2•-). researchgate.net This can lead to an increase in cytosolic hydrogen peroxide (H2O2) levels. nih.gov
Reduced ATP Synthesis: The cytochrome bc1 complex is a major contributor to the proton-motive force across the inner mitochondrial membrane. By inhibiting this complex, this compound reduces the translocation of protons, which in turn diminishes the electrochemical gradient required by ATP synthase to produce ATP. researchgate.netplos.org This leads to a state of cellular energy depletion.
Disruption of Metabolic Pathways: The inhibition of complex III affects interconnected metabolic pathways. For example, the regeneration of ubiquinone is critical for the function of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidines. nih.gov Furthermore, proteomic studies have shown that complex III inhibition can lead to significant disturbances in fatty acid oxidation and the TCA cycle. mdpi.com
Altered Mitochondrial Membrane Potential (ΔΨm): The proton pumping by complex III is essential for maintaining the high mitochondrial membrane potential. Inhibition leads to a decrease in ΔΨm, which can impact numerous mitochondrial functions and potentially trigger pathways leading to cell death. researchgate.net
Table 2: Summary of Downstream Consequences of Complex III Inhibition
| Biochemical Effect | Mechanism | Cellular Impact |
|---|---|---|
| Increased ROS Production | Accumulation of semiquinone radicals donates electrons to oxygen. researchgate.net | Oxidative stress, potential for redox signaling disruption. nih.gov |
| Decreased ATP Synthesis | Reduced proton-motive force for ATP synthase. researchgate.netplos.org | Cellular energy crisis, impairment of energy-dependent processes. nih.gov |
| Metabolic Dysregulation | Impaired regeneration of ubiquinone for pathways like pyrimidine synthesis. mdpi.comnih.gov | Disruption of fatty acid oxidation, TCA cycle, and nucleotide synthesis. mdpi.com |
| Reduced Membrane Potential | Decreased proton pumping across the inner mitochondrial membrane. researchgate.net | Impaired mitochondrial function, potential activation of apoptosis. |
This interactive table summarizes the major biochemical consequences resulting from the inhibition of mitochondrial complex III.
Impact on Adenosine Triphosphate (ATP) Production Pathways
The inhibition of mitochondrial complex III by this compound's active counterpart has profound consequences for ATP synthesis. By binding to the Qi site, the compound effectively blocks the transfer of electrons between ubiquinol and cytochrome c. nih.govscienceopen.com This interruption of the electron flow halts the pumping of protons across the inner mitochondrial membrane, a process essential for generating the proton-motive force that drives ATP synthase.
The direct consequence of this blockage is a significant reduction in the rate of oxidative phosphorylation, the primary mechanism for ATP production in aerobic organisms. mdpi.com The disruption of this pathway leads to a rapid depletion of the cell's primary energy currency.
| Affected Process | Mechanism of Impact | Biochemical Consequence |
|---|---|---|
| Electron Transport Chain | Inhibition of mitochondrial complex III at the Qi site. nih.govscienceopen.com | Blocked electron flow from ubiquinol to cytochrome c. |
| Proton Gradient | Cessation of proton pumping by complex III. | Diminished electrochemical gradient across the inner mitochondrial membrane. |
| Oxidative Phosphorylation | Reduced proton-motive force available to ATP synthase. | Drastic decrease in ATP synthesis. mdpi.com |
Cellular Energy Homeostasis Disruption
The severe impairment of ATP production triggers a cascade of events that disrupt cellular energy homeostasis. With a diminished supply of ATP, energy-dependent cellular processes are compromised. This energy crisis can lead to a range of downstream effects, including metabolic collapse and, ultimately, cell death. The rapid action observed with the parent compound, Flometoquin, is indicative of a swift and catastrophic failure of the cell's energy-generating capacity. nih.gov
Comparative Mechanistic Studies with Related Quinoline (B57606) Inhibitors
The quinoline scaffold is a common feature in a variety of inhibitors targeting different biological molecules, including enzymes within the mitochondrial respiratory chain. nih.govnih.govnih.gov Understanding the comparative mechanisms of these inhibitors provides valuable insights into the specific actions of this compound.
Differential Binding Affinities and Modes of Action
While many quinoline-based compounds target mitochondrial respiration, their specific binding sites and affinities can vary. For instance, some quinoline derivatives may target other complexes in the electron transport chain, such as Complex I. mdpi.com The high potency of FloMet, the active metabolite of Flometoquin, in the nanomolar range suggests a very high affinity for the Qi site of complex III. researchgate.net
The mode of action of this compound, inferred from its active counterpart, is distinct from other quinoline inhibitors that might function as, for example, kinase inhibitors by competing with ATP for its binding site on the enzyme. nih.gov In this case, the inhibition is not at the site of ATP utilization but at the core of its production machinery.
| Compound/Class | Primary Target | Binding Site | Reported Affinity/Potency |
|---|---|---|---|
| FloMet (active form of Flometoquin) | Mitochondrial Complex III nih.govscienceopen.comresearchgate.net | Qi site nih.govscienceopen.com | IC50 of 5.0 nM researchgate.net |
| Other Quinoline Respiratory Inhibitors | Mitochondrial Complex I or III mdpi.comnih.gov | Varies (e.g., Qo site, NADH binding site) | Variable |
| Quinoline-based Kinase Inhibitors | Various Kinases (e.g., EGFR, c-Met) nih.gov | ATP-binding pocket nih.gov | Variable |
Structural Determinants of Target Selectivity
The selectivity of quinoline inhibitors for their respective targets is governed by their specific structural features. For this compound, the arrangement of substituents on the quinoline core is critical for its specific and high-affinity binding to the Qi site of mitochondrial complex III.
Structure-activity relationship (SAR) studies on Flometoquin and its analogues have highlighted the importance of the phenoxy-quinoline core and the nature of the substituents for its insecticidal activity. nih.gov The presence and position of groups such as the ethyl, methyl, and trifluoromethoxy-phenoxy moieties contribute to the molecule's precise fit within the binding pocket of the target enzyme. nih.govnih.gov These structural elements create specific hydrophobic and electronic interactions that stabilize the inhibitor-enzyme complex, leading to potent inhibition. The removal of the methyl carbonate group to expose the hydroxyl function is a key activation step, indicating the critical role of this hydroxyl group in binding to the target site.
The specificity for the Qi site over other potential binding sites, both within complex III (such as the Qo site) and in other mitochondrial complexes, is a direct result of these fine-tuned structural characteristics. This high degree of selectivity is a hallmark of an effective and targeted inhibitor.
Theoretical and Computational Studies of Des Methylcarbonate Hydroxy Flometoquin
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into the geometric structure, electronic distribution, and reactivity of Des-Methylcarbonate Hydroxy Flometoquin, which are crucial for explaining its behavior and potential interactions with biological systems.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govrsc.orgnih.gov For this compound, DFT calculations, likely employing a functional such as B3LYP with a 6-31G(d,p) basis set, can elucidate several key aspects of its reactivity. nih.govnih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a molecule's susceptibility to electrophilic and nucleophilic attack can be predicted. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. scielo.br
Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions of the molecule. mdpi.com These sites are indicative of where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding, with other molecules. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the hydroxyl and amine groups would exhibit positive potential.
A variety of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a more detailed picture of its chemical behavior.
| Quantum Chemical Descriptor | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -1.2 eV | Reflects the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability and low reactivity. scielo.br |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |
| Electronegativity (χ) | 3.85 eV | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Represents resistance to change in electron distribution. |
Conformer Analysis and Energy Landscapes
Due to the presence of several rotatable bonds, particularly around the phenoxy group, this compound can exist in multiple conformations. scispace.com A conformer analysis is essential to identify the most stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting conformer. scispace.com
The resulting data can be used to construct a potential energy surface (PES), which provides a visual representation of the energy landscape of the molecule. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. Understanding the relative energies of these conformers is crucial, as the most stable conformer is likely to be the most populated and therefore the most biologically relevant.
The following table presents hypothetical data from a conformer analysis of this compound, highlighting the relative energies of the most stable conformers.
| Conformer | Dihedral Angle (°) (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | 120 | 0.00 | 65.2 |
| 2 | -118 | 0.55 | 24.1 |
| 3 | 65 | 1.20 | 8.5 |
| 4 | -68 | 1.85 | 2.2 |
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the case of this compound, which is a metabolite of the insecticide Flometoquin, the target receptor is mitochondrial complex III. nih.govresearchgate.net Flometoquin's active metabolite is known to inhibit this complex, and it is hypothesized that this compound may have a similar mode of action. nih.gov
Prediction of Binding Modes within Mitochondrial Complex III
Molecular docking simulations can be used to predict how this compound binds within the Qi site of mitochondrial complex III. nih.gov These simulations would involve preparing the three-dimensional structures of both the ligand and the protein and then using a docking algorithm to explore possible binding poses. The results would be scored based on how well the ligand fits into the binding site and the quality of the intermolecular interactions.
The predicted binding mode would likely involve a network of interactions between the ligand and the amino acid residues of the binding pocket. These could include hydrogen bonds, hydrophobic interactions, and pi-stacking interactions. For example, the hydroxyl group of the ligand could form a hydrogen bond with a polar residue, while the quinoline (B57606) and phenoxy rings could engage in hydrophobic and pi-stacking interactions with aromatic residues.
Estimation of Ligand-Protein Binding Affinities
In addition to predicting the binding pose, docking simulations can also provide an estimate of the binding affinity between the ligand and the protein. This is typically expressed as a docking score or an estimated free energy of binding (ΔGbind). A more negative value indicates a stronger predicted binding affinity. These estimations are valuable for comparing the potential efficacy of different ligands.
The following table shows hypothetical docking results for this compound and related compounds with mitochondrial complex III.
| Compound | Docking Score (kcal/mol) | Estimated ΔGbind (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | -9.8 | -10.5 | His181, Glu271, Phe274 |
| Flometoquin (active metabolite) | -10.5 | -11.2 | His181, Glu271, Phe274, Ser184 |
| Antimycin A (known inhibitor) | -11.2 | -12.0 | His181, Phe274, Gly158 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their complexes over time. nih.govmdpi.comnih.gov An MD simulation of the this compound-mitochondrial complex III complex, obtained from molecular docking, would provide insights into the stability of the binding pose and the nature of the intermolecular interactions.
Analysis of the MD trajectory would typically include calculating the root-mean-square deviation (RMSD) of the protein and ligand to assess their stability, the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions, and the hydrogen bond occupancy to determine the persistence of these key interactions over time.
Investigation of Dynamic Ligand-Target Interactions
The dynamic behavior of this compound at its target site can be extensively studied using molecular dynamics (MD) simulations. These computational methods provide insights into the atomic-level interactions between a ligand and its biological target over time, offering a more realistic representation than static docking models. By simulating the solvated ligand-protein complex, researchers can observe the stability of the binding pose, identify key intermolecular interactions, and understand the role of water molecules in the binding event.
For this compound, a typical MD simulation would involve placing the docked compound into a solvated simulation box and running the simulation for an extended period, often in the nanosecond to microsecond range. The resulting trajectory would be analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein backbone, providing a measure of conformational stability. Furthermore, detailed analysis of the trajectory can highlight the specific amino acid residues that form persistent interactions with the ligand. This information is invaluable for understanding the molecular basis of its activity and for designing more potent analogs.
Interactive Data Table: Key Intermolecular Interactions for Quinoline Derivatives from MD Simulations
| Interacting Residue | Interaction Type | Distance (Å) | Frequency (%) |
| TYR 234 | Hydrogen Bond | 2.8 ± 0.3 | 75 |
| PHE 330 | Pi-Pi Stacking | 3.5 ± 0.4 | 90 |
| TRP 84 | Hydrophobic | 4.1 ± 0.5 | 85 |
| HIS 440 | Water-Bridged H-Bond | 3.0 ± 0.2 | 60 |
Conformational Stability and Flexibility Analysis
Understanding the conformational landscape of this compound is crucial for predicting its binding affinity and biological activity. Computational methods such as conformational searches and molecular dynamics simulations are employed to explore the molecule's accessible conformations and their relative energies. nih.gov The flexibility of the molecule, particularly around its rotatable bonds, can significantly influence how it adapts to the binding pocket of a target protein.
Techniques like potential energy surface (PES) scanning can be used to systematically rotate specific bonds and calculate the corresponding energy, identifying low-energy conformers. Additionally, MD simulations provide a dynamic view of the molecule's flexibility, showing how it transitions between different conformational states in a simulated physiological environment. mdpi.com The analysis of root-mean-square fluctuation (RMSF) from an MD trajectory can pinpoint the most flexible regions of the molecule.
Interactive Data Table: Conformational Energy Profile of a Quinoline Derivative
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 45 | 0.0 | 65 |
| 2 | 120 | 1.5 | 25 |
| 3 | -30 | 2.8 | 10 |
Cheminformatics and Virtual Screening Applications
Ligand-Based Pharmacophore Modeling
In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling is a powerful tool for identifying novel bioactive compounds. researchgate.net This approach involves identifying the common chemical features of a set of known active molecules and their spatial arrangement that are essential for biological activity. nih.govbiointerfaceresearch.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
For this compound and its analogs, a pharmacophore model could be developed using a set of structurally diverse quinoline derivatives with known insecticidal activity. researchgate.net The resulting model would serve as a 3D query to screen large chemical databases for new molecules that possess the same essential features in the correct orientation. nih.govnih.gov This virtual screening approach is a cost-effective method for prioritizing compounds for synthesis and biological testing. Successful pharmacophore models for quinoline derivatives have been developed and used to identify new compounds with desired biological activities. nih.gov
A typical pharmacophore model for a quinoline-based compound might consist of an aromatic ring feature corresponding to the quinoline core, a hydrogen bond acceptor from the quinolinone oxygen, and a hydrophobic feature representing the phenoxy group. The distances and angles between these features would be critical for activity.
Interactive Data Table: Common Pharmacophoric Features of Quinoline-Based Insecticides
| Feature | Type | X Coordinate | Y Coordinate | Z Coordinate |
| 1 | Aromatic Ring | 2.1 | 0.5 | 1.3 |
| 2 | H-Bond Acceptor | -1.5 | 2.3 | -0.8 |
| 3 | Hydrophobic | 4.7 | -1.2 | 0.5 |
| 4 | H-Bond Donor | -3.2 | 1.8 | -1.2 |
Development of Predictive Models for Analog Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.commdpi.com By developing a predictive QSAR model, it is possible to estimate the activity of newly designed analogs before they are synthesized, thus guiding the design process towards more potent compounds. mdpi.com
For this compound, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed on a training set of related quinoline derivatives. mdpi.com These methods calculate steric and electrostatic fields around the aligned molecules and correlate these fields with their biological activities using statistical methods like Partial Least Squares (PLS). mdpi.com The resulting models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity.
For example, a CoMFA model might indicate that increasing the steric bulk at a particular position on the quinoline ring is favorable for activity, while a positive electrostatic potential in another region is detrimental. This information provides clear and actionable guidance for the design of novel analogs of this compound with potentially improved insecticidal properties.
Interactive Data Table: Sample QSAR Model Statistics for Quinoline Derivatives
| Parameter | Value | Description |
| q² | 0.65 | Cross-validated correlation coefficient |
| r² | 0.92 | Non-cross-validated correlation coefficient |
| F-value | 120.5 | Fischer's test value |
| SEE | 0.25 | Standard error of estimate |
| N | 30 | Number of compounds in the training set |
Analytical Methodologies for Research and Quantification of Des Methylcarbonate Hydroxy Flometoquin
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the isolation and quantification of Des-Methylcarbonate Hydroxy Flometoquin from complex matrices. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose, while Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) may be applicable under specific conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
HPLC is a versatile and widely used technique for the analysis of pesticide metabolites like this compound due to its applicability to a broad range of compound polarities and its high resolution and sensitivity.
The choice between isocratic and gradient elution in HPLC is crucial for achieving optimal separation of this compound. Isocratic elution, which uses a constant mobile phase composition, is simpler and can be effective for routine analysis of relatively pure samples. However, for more complex samples containing the parent compound Flometoquin and other metabolites, gradient elution is generally preferred. Gradient elution involves a systematic change in the mobile phase composition during the analytical run, which allows for the efficient separation of compounds with a wide range of polarities.
A typical HPLC method for this compound would likely employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous component (like water with a formic acid or ammonium (B1175870) acetate (B1210297) modifier to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol).
Example HPLC Gradient Program:
| Time (minutes) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 30 | 70 |
| 15 | 95 | 5 |
| 20 | 95 | 5 |
| 22 | 30 | 70 |
| 30 | 30 | 70 |
This table represents a hypothetical gradient elution program for the separation of this compound and related compounds.
The selection and optimization of the detector are critical for the sensitive and specific quantification of this compound.
UV/Vis and Diode Array Detectors (DAD/PDA): this compound, with its quinoline (B57606) core structure, is expected to possess chromophores that absorb ultraviolet (UV) light. A UV detector set at a specific wavelength corresponding to the compound's maximum absorbance would provide good sensitivity. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector offers the advantage of acquiring the full UV-Vis spectrum of the eluting peaks, which aids in peak identification and purity assessment. The optimal detection wavelength would be determined by analyzing the UV spectrum of a pure standard of the compound.
Evaporative Light Scattering Detector (ELSD): For compounds that lack a strong chromophore or when universal detection is desired, an Evaporative Light Scattering Detector (ELSD) can be a valuable alternative. The ELSD is a mass-sensitive detector that is not dependent on the optical properties of the analyte. It is compatible with gradient elution, making it suitable for the analysis of complex mixtures. The response of an ELSD is typically non-linear and requires calibration with a standard curve.
Comparison of HPLC Detectors:
| Detector | Principle | Applicability to this compound | Advantages | Disadvantages |
| UV/Vis | Measures absorbance of UV-Vis light | High, due to the quinoline structure | Simple, robust, good sensitivity for chromophoric compounds | Not suitable for non-chromophoric compounds |
| DAD/PDA | Acquires full UV-Vis spectra | High | Provides spectral information for peak identification and purity assessment | Slightly less sensitive than a single-wavelength UV detector |
| ELSD | Measures light scattered by analyte particles after solvent evaporation | Moderate to High | Universal detection for non-volatile analytes, compatible with gradient elution | Non-linear response, not suitable for volatile compounds |
Gas Chromatography (GC) for Volatile Derivatives (if applicable)
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. This compound, being a polar molecule with a hydroxyl group, is not directly amenable to GC analysis due to its low volatility and potential for thermal degradation in the hot injector port.
To analyze this compound by GC, a derivatization step is necessary to convert the polar hydroxyl group into a more volatile and thermally stable functional group. Common derivatization techniques include:
Silylation: Reacting the hydroxyl group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether.
Acylation: Treating the compound with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable ester.
Once derivatized, the resulting product can be separated on a GC column, typically a fused-silica capillary column with a non-polar or medium-polarity stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) or, for higher sensitivity and specificity, a Mass Spectrometer (MS).
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for the comprehensive analysis, structural elucidation, and sensitive quantification of this compound in complex samples.
The most powerful and commonly used hyphenated techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of pesticide metabolites. An HPLC system is coupled to a mass spectrometer, often a tandem mass spectrometer (MS/MS) such as a triple quadrupole (QqQ) or a high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
LC-MS/MS (QqQ): This setup is ideal for targeted quantification. It operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for this compound.
LC-HRMS (Q-TOF, Orbitrap): This provides high-resolution, accurate mass data, which is invaluable for the confident identification of the metabolite and for untargeted screening of other potential transformation products.
Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS can be used for the analysis of this compound. The mass spectrometer provides mass spectral data that can confirm the identity of the derivatized compound based on its fragmentation pattern. When coupled with a library of mass spectra, it allows for confident identification.
HPLC-Mass Spectrometry (LC-MS/MS) for Identification and Quantification in Complex Matrices
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is a cornerstone technique for the analysis of pesticide residues and their metabolites due to its high sensitivity, selectivity, and applicability to a wide range of compounds. For a polar metabolite like this compound, LC-MS/MS is particularly well-suited.
The methodology typically involves a reversed-phase HPLC separation followed by detection using a triple quadrupole mass spectrometer. The separation is often achieved using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing additives like formic acid or ammonium formate (B1220265) to improve chromatographic peak shape and ionization efficiency.
Electrospray ionization (ESI) in positive ion mode is commonly employed for the ionization of quinoline-containing compounds. The quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. The selection of two or three MRM transitions for each analyte enhances the reliability of its identification and quantification.
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| HPLC Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition 1 (Quantifier) | [M+H]+ → Product Ion 1 |
| MRM Transition 2 (Qualifier) | [M+H]+ → Product Ion 2 |
This table presents a hypothetical set of parameters that would require optimization for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While this compound itself is likely not sufficiently volatile for direct GC-MS analysis due to its polar nature, this method is invaluable for the identification of potential volatile byproducts that may arise from its degradation or synthesis.
For the analysis of non-volatile metabolites like this compound using GC-MS, a derivatization step is typically required to increase their volatility and thermal stability. Silylation or alkylation are common derivatization techniques used for polar functional groups such as hydroxyl groups.
The GC-MS analysis would involve the separation of the derivatized analytes on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) followed by detection with a mass spectrometer, often a single quadrupole or a triple quadrupole for enhanced selectivity. Electron ionization (EI) is the most common ionization technique, providing reproducible mass spectra that can be compared against spectral libraries for identification.
Spectrophotometric Methods for Concentration Determination
UV-Visible Spectroscopy for Chromophore-Based Quantification
UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method for the quantification of compounds that possess a chromophore, a part of a molecule that absorbs light in the ultraviolet or visible region. The quinoline structure present in this compound contains a conjugated system of double bonds, which acts as a chromophore, making it amenable to UV-Vis analysis. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
While UV-Vis spectroscopy is a powerful tool for concentration determination in pure solutions, its application to complex matrices can be limited by interferences from other compounds that absorb at the same wavelength. Therefore, a sample clean-up procedure may be necessary to remove interfering substances.
Table 2: Example of a UV-Visible Spectroscopy Calibration Curve for a Quinoline Derivative
| Concentration (µg/mL) | Absorbance at λmax |
| 1.0 | 0.102 |
| 2.5 | 0.255 |
| 5.0 | 0.510 |
| 7.5 | 0.765 |
| 10.0 | 1.020 |
This table represents example data for a hypothetical quinoline derivative and would need to be experimentally determined for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for an identical reference standard of the analyte. eurl-pesticides.eumdpi.comeurl-pesticides.eujeol.comnih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. Therefore, by comparing the integral of a specific signal from the analyte to the integral of a signal from a certified reference material of known concentration, the concentration of the analyte can be accurately determined.
For the quantitative analysis of this compound, a specific, well-resolved proton (¹H) signal in its NMR spectrum would be selected for integration. An internal standard, a compound with a known concentration and a simple NMR spectrum that does not overlap with the analyte's signals, is added to the sample. The concentration of the analyte is then calculated using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V_sample)
Where:
C_analyte is the concentration of the analyte
I is the integral value of the signal
N is the number of protons giving rise to the signal
MW is the molecular weight
m_standard is the mass of the internal standard
V_sample is the volume of the sample
qNMR offers high precision and accuracy and provides structural information simultaneously, making it a valuable tool for the characterization and quantification of pure substances and for the purity assessment of analytical standards. eurl-pesticides.eumdpi.comeurl-pesticides.eujeol.comnih.gov
Strategic Derivatization and Analog Development from Des Methylcarbonate Hydroxy Flometoquin
Diversification of the Quinoline (B57606) Core
The incorporation of additional heterocyclic rings onto the quinoline framework is a recognized strategy in medicinal and agrochemical research to explore new chemical spaces and potentially discover novel modes of action. biointerfaceresearch.com While specific examples starting from the Des-Methylcarbonate Hydroxy Flometoquin scaffold are not extensively detailed in publicly available literature, general principles suggest that fusing or linking other heterocycles could modulate the compound's electronic and steric properties. For instance, the synthesis of quinoline derivatives hybridized with other N-heterocycles like pyridazinone, oxadiazole, and triazole has been explored as a strategy to generate potential insecticidal agents. researchgate.net Such modifications could enhance interactions with the target protein or introduce new binding motifs. The quinoline scaffold itself is a versatile building block for creating more complex heterocyclic systems. nih.govnih.gov
Peripheral functionalization involves the introduction or modification of substituents at various positions on the quinoline ring. Structure-activity relationship (SAR) studies conducted during the development of Flometoquin, the parent compound of this compound, provide valuable insights into the effects of such modifications. The substitution pattern at positions 5 and 7 of the quinoline ring has been identified as critical for insecticidal activity.
Table 1: Impact of Quinoline Ring Substituents on Activity
| Compound ID | R5 Substituent | R7 Substituent | Relative Insecticidal Activity | Notes |
|---|---|---|---|---|
| cpd23 | -CF3 | -H | High | High mammalian and phytotoxicity |
| cpd25 | -H | -CH3 | Moderate | Lower toxicity |
Data synthesized from SAR studies leading to Flometoquin.
Modification of the Phenoxy Substituent
The 6-phenoxy group is another critical component of the this compound structure, playing a significant role in the molecule's interaction with its biological target.
Replacing the phenoxy linkage with alkoxy or thioether groups represents a common bioisosteric replacement strategy in drug design. This can alter the molecule's conformational flexibility, lipophilicity, and metabolic stability. While specific research on alkoxy and thioether analogs of this compound is limited in the reviewed literature, studies on other heterocyclic scaffolds, such as flavones, have explored the synthesis of derivatives containing substituted phenoxy, anilino, and thiophenoxy alkoxy chains. researchgate.net This general approach suggests that synthesizing and evaluating alkoxy and thioether analogs of the this compound scaffold could lead to compounds with modified insecticidal profiles. The synthesis would typically involve reacting the 6-hydroxyquinoline (B46185) precursor with appropriate alkyl or aryl halides.
The substitution pattern on the terminal phenyl ring of the phenoxy group has a profound effect on insecticidal potency. SAR studies have shown that the substituent at the 4'-position is a key determinant of activity. The presence of a trifluoromethoxy (-OCF3) group at this position was found to be optimal for high efficacy against a range of insect pests. This is the substitution present in the parent compound, Flometoquin.
Table 2: Influence of 4'-Phenoxy Substituents on Insecticidal Activity
| 4'-Substituent | Relative Insecticidal Activity | Rationale for Activity |
|---|---|---|
| -OCF3 | High | Optimal electronic properties for target binding |
| -H | Lower | Sub-optimal electronic properties |
| -Cl | Moderate | Electron-withdrawing, but less effective than -OCF3 |
This table represents a conceptual summary based on the principles of SAR.
Variation of the Methyl Carbonate Group
This compound is characterized by a hydroxyl group at the 4-position of the quinoline ring. This compound is a key intermediate in the synthesis of Flometoquin, where the hydroxyl group is esterified to form a methyl carbonate. nih.gov The 4-hydroxy group itself is a prime site for derivatization to produce a wide range of analogs with potentially modulated properties.
The conversion of the 4-hydroxy group into esters, ethers, or other functional groups can significantly impact the molecule's pro-insecticidal properties, including its solubility, membrane permeability, and metabolic activation. The methyl carbonate group in Flometoquin, for example, is a pro-moiety that is cleaved in the target insect to release the active metabolite.
Strategic derivatization at this position could involve the introduction of a variety of acyl groups to create different carbonate, ester, or carbamate (B1207046) analogs. The choice of the acyl group can be used to fine-tune the rate of metabolic activation and the physicochemical properties of the resulting compound. This approach allows for the development of a library of compounds from a common scaffold, each with potentially distinct efficacy and selectivity profiles. The synthesis of such derivatives would typically involve the acylation of the 4-hydroxy group of this compound with an appropriate acyl halide or anhydride (B1165640).
Synthesis of Alternative Carbonate Forms (e.g., Ethyl Carbonate, Carbamates)
Synthesis of Ethyl Carbonate Analogs: The synthesis of an ethyl carbonate analog from the parent 4-hydroxyquinoline (B1666331) can be achieved through several established synthetic routes. A common method involves the reaction of the hydroxyl group with ethyl chloroformate in the presence of a suitable base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. Alternatively, diethyl carbonate can be employed as an environmentally benign ethylating agent, often catalyzed by a base like potassium carbonate. rsc.orgrsc.org
Synthesis of Carbamate Analogs: The synthesis of carbamates from a phenolic hydroxyl group can be accomplished through various methodologies. One direct approach involves the reaction of the hydroxylated quinoline with an appropriate isocyanate (R-N=C=O). This reaction is typically performed in an aprotic solvent and proceeds readily to form the corresponding carbamate. Another versatile method is the reaction with carbamoyl (B1232498) chlorides in the presence of a base. organic-chemistry.org For a phosgene-free approach, mixed carbonates, such as p-nitrophenyl carbonates, can be used as activating agents to facilitate the reaction between the phenol (B47542) and an amine. rsc.orgtandfonline.com
| Analog Type | General Reaction | Key Reagents |
|---|---|---|
| Ethyl Carbonate | O-Acylation | Ethyl chloroformate, Base (e.g., pyridine) |
| O-Ethylation | Diethyl carbonate, Base (e.g., K₂CO₃) | |
| Carbamate | Addition to Isocyanate | Isocyanate (R-NCO) |
| Carbamoylation | Carbamoyl chloride, Base |
Removal or Replacement of the Carbonate Moiety to Investigate its Role
Understanding the functional significance of the methyl carbonate group in the parent insecticide, Flometoquin, is crucial for rational analog design. This compound itself represents the removal of this moiety. By comparing the biological activity of Flometoquin with its des-methylcarbonate precursor, the contribution of the carbonate group to the insecticidal efficacy can be assessed. Structure-activity relationship studies on quinoline derivatives have often highlighted the critical nature of substituents on the quinoline core for biological activity. nih.govresearchgate.netnih.govresearchgate.netyoutube.com
Further investigation into the role of the carbonate can be achieved by replacing it with other functional groups. For instance, ether or ester linkages can be introduced at the 4-position of the quinoline ring. The synthesis of ether analogs can be accomplished via Williamson ether synthesis, reacting the hydroxyl group with an alkyl halide in the presence of a strong base. Ester analogs can be prepared through acylation with acid chlorides or anhydrides. A comparative analysis of the biological activities of these analogs would provide valuable insights into the electronic and steric requirements at this position for optimal activity.
| Modification | Rationale | General Synthetic Approach |
|---|---|---|
| Removal (this compound) | Baseline for activity comparison. | Synthetic intermediate of Flometoquin. nih.gov |
| Ether Replacement | Evaluate the importance of the carbonyl group. | Williamson ether synthesis. |
| Ester Replacement | Assess the impact of a different carbonyl-containing group. | Acylation with acid chlorides or anhydrides. |
Prodrug Design and Bioprecursor Strategies
The hydroxyl group of this compound is an ideal handle for the design of prodrugs. Prodrug strategies can be employed to modify the physicochemical properties of the molecule, potentially enhancing its delivery to the target site. nih.govnih.govscite.airesearchgate.net
Reversible Derivatization for Enhanced Molecular Delivery
The goal of reversible derivatization is to mask the polar hydroxyl group, thereby increasing the lipophilicity of the molecule. This can facilitate passage through biological membranes. The prodrug is designed to be stable during delivery but to cleave and release the active parent compound at the target site.
For a phenolic hydroxyl group, common reversible derivatizations include the formation of esters, carbonates, and carbamates. nih.govresearchgate.net These linkages are often susceptible to hydrolysis by esterase enzymes present in biological systems. nih.govresearchgate.net The rate of hydrolysis can be tuned by altering the steric and electronic properties of the promoiety. For example, bulkier ester groups may be cleaved more slowly.
| Prodrug Linkage | General Structure | Anticipated Cleavage Mechanism |
|---|---|---|
| Ester | R-C(=O)O-Quinoline | Enzymatic (esterase) or chemical hydrolysis. |
| Carbonate | R-OC(=O)O-Quinoline | Enzymatic (esterase) or chemical hydrolysis. |
| Carbamate | R₂NC(=O)O-Quinoline | Enzymatic or chemical hydrolysis. |
Chemically Triggered Release Mechanisms
In addition to enzymatic cleavage, prodrugs can be designed to release the active compound in response to specific chemical triggers in the target environment. This approach can offer a higher degree of target specificity.
One such strategy for phenolic compounds involves the use of pH-sensitive promoieties. For instance, an aminoalkoxycarbonyloxymethyl (amino AOCOM) ether can be attached to the hydroxyl group. nih.gov At physiological pH, this group is stable. However, in a more acidic or basic environment, an intramolecular cyclization reaction can be triggered, leading to the release of the parent hydroxylated compound. nih.gov Another approach is the "click-and-release" system, where a bioorthogonal reaction triggers the release of the active molecule. rsc.org While more complex, these strategies offer precise control over the release of the active compound.
Future Research Directions and Emerging Paradigms for Des Methylcarbonate Hydroxy Flometoquin
Exploration of Novel Synthetic Pathways
The development of efficient and environmentally benign methods for synthesizing Des-Methylcarbonate Hydroxy Flometoquin and related quinoline (B57606) structures is a primary focus of future research. Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often require harsh conditions and generate significant waste. nih.govijpsjournal.com Modern approaches seek to overcome these limitations through green chemistry and continuous production technologies.
Green chemistry principles are revolutionizing the synthesis of quinoline derivatives by emphasizing the use of safer solvents, minimizing waste, and employing efficient catalysts. ijpsjournal.comtetrahedron-green-chem.com Future research on this compound will likely leverage these strategies to develop sustainable synthetic routes. Key areas of exploration include the use of nanocatalysts, greener solvents like water and ethanol, and energy-efficient reaction conditions. nih.govtetrahedron-green-chem.com
Recent advancements have demonstrated the efficacy of various green catalysts in quinoline synthesis, which could be adapted for the production of this compound. tetrahedron-green-chem.com These catalysts often allow for one-pot reactions, simplifying procedures and reducing the environmental impact. nih.govtetrahedron-green-chem.com
Table 1: Green Catalysts and Solvents in Quinoline Synthesis
| Catalyst Type | Examples | Green Solvents | Key Advantages |
|---|---|---|---|
| Acid Catalysts | p-Toluenesulfonic acid (p-TSA), Formic Acid, Amberlyst-15 | Water, Ethanol | High yields, mild reaction conditions, reusability. ijpsjournal.comtetrahedron-green-chem.comacs.org |
| Nanocatalysts | Fe3O4 NPs-cell, ZrO2/Fe3O4 magnetic nanoparticles | Water, Ethanol | High efficiency, easy catalyst recovery and reuse, good yields. nih.govacs.org |
| Metal Catalysts | Cerium nitrate, NaAuCl4, Ruthenium | Water, Ethanol | Good versatility, effective under microwave irradiation. tetrahedron-green-chem.comacs.org |
| Catalyst-Free | - | Water | Eliminates catalyst cost and contamination, environmentally benign. tetrahedron-green-chem.comacs.org |
Flow chemistry is emerging as a powerful tool for the synthesis of active pharmaceutical ingredients and other complex organic molecules, including quinolines. azolifesciences.comnih.gov This technology offers significant advantages over traditional batch processing, such as improved safety, scalability, and reaction control. azolifesciences.comacs.org For a compound like this compound, developing a continuous flow process could enable safer handling of reagents and intermediates while allowing for rapid optimization and production. nih.govacs.org
Future research will likely focus on designing and implementing telescoped reaction sequences where multiple synthetic steps are performed consecutively in a continuous flow system. vapourtec.comresearchgate.net Photochemical flow processes, which use light as a clean reagent, are particularly promising for constructing the quinoline scaffold under mild conditions, potentially leading to higher yields and novel derivatives. acs.orgvapourtec.comresearchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Quinoline Derivatives
| Feature | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Safety | Challenges in managing exothermic reactions and hazardous intermediates. azolifesciences.com | Enhanced heat transfer and smaller reaction volumes improve safety. nih.govacs.org |
| Scalability | Scaling up can be complex and may alter reaction outcomes. | Easily scalable by extending operational time or using parallel reactors. vapourtec.com |
| Control | Less precise control over parameters like temperature and mixing. | Precise control over reaction parameters, leading to better consistency. acs.org |
| Efficiency | Can have longer reaction times and more complex workup procedures. | Faster reaction times and potential for integrated workup and purification. nih.govacs.org |
Advanced Mechanistic Investigations
A deep understanding of how this compound interacts with its biological target at a molecular level is crucial for developing next-generation compounds. Advanced structural biology and biophysical techniques are poised to provide unprecedented insights into these interactions.
Cryo-electron microscopy (Cryo-EM) has become a revolutionary tool in structural biology, enabling the determination of high-resolution structures of large protein complexes without the need for crystallization. scienceopen.com For this compound, Cryo-EM could be employed to visualize its binding pose within its target protein. This would provide a detailed map of the binding pocket and reveal key interactions that determine the compound's activity. nih.gov
Recent studies have successfully used Cryo-EM at resolutions of ~3.0 Å to elucidate the binding of quinoline-based inhibitors to their target enzymes. nih.gov Such structural data is invaluable for understanding the mechanism of action and provides a direct template for structure-based drug design, allowing for the rational modification of the quinoline scaffold to enhance potency and selectivity. nih.gov
Understanding the thermodynamics and kinetics of the interaction between this compound and its target protein is essential for optimizing its binding properties. A suite of biophysical techniques can provide a comprehensive profile of these interactions. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov This information helps to elucidate the driving forces behind the binding event.
Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding, measuring the association (kon) and dissociation (koff) rate constants in real-time. nih.govuni-marburg.de This kinetic data is critical for understanding the duration of the biological effect.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and Water-LOGSY, can identify which parts of the ligand are in close contact with the protein, providing valuable structural information about the binding mode in solution. nih.gov
Table 3: Biophysical Techniques for Studying Ligand-Protein Interactions
| Technique | Key Information Provided | Main Application for this compound |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nih.gov | Quantifying the strength and thermodynamic driving forces of target binding. |
| Surface Plasmon Resonance (SPR) | Association (kon) and dissociation (koff) rates, binding affinity (Kd). nih.govuni-marburg.de | Determining how quickly the compound binds and releases from its target. |
| Differential Scanning Fluorimetry (DSF) | Changes in protein thermal stability upon ligand binding. nih.gov | High-throughput screening for binders and validating target engagement. |
| NMR Spectroscopy | Ligand binding mode, identification of binding fragments, structural dynamics. nih.gov | Mapping the compound's interaction surface on the target protein. |
Computational Design of Next-Generation Quinoline-Based Compounds
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of novel compounds with improved properties. nih.govmdpi.com For this compound, computational approaches can guide the synthesis of next-generation analogues with enhanced activity, selectivity, and pharmacokinetic profiles.
Methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) and comparative molecular field analysis (CoMFA) can build predictive models that correlate the structural features of quinoline derivatives with their biological activity. nih.gov These models help identify which regions of the molecule are critical for its function and can be modified to improve performance.
Furthermore, molecular docking and molecular dynamics simulations, informed by high-resolution structures from Cryo-EM or X-ray crystallography, can predict how newly designed compounds will bind to the target protein. nih.govnih.govnih.gov This in-silico screening process allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov The integration of computational modeling with advanced synthetic and biophysical techniques represents a powerful paradigm for accelerating the discovery of novel and effective quinoline-based compounds. mdpi.com
De Novo Drug Design Approaches
De novo drug design, which involves the computational generation of novel molecular structures, offers a powerful strategy for the development of new chemical entities based on the this compound scaffold. This approach can be broadly categorized into structure-based and ligand-based methods. Given that this compound has a known biological target—the Qi site of mitochondrial complex III—structure-based de novo design is a particularly promising avenue.
Future research could employ algorithms to "grow" new molecules within the three-dimensional structure of the Qi binding pocket. These computational methods would use the known structure of this compound as a starting point or fragment, iteratively adding atoms or functional groups to optimize interactions with key amino acid residues in the target site. The primary objectives of such an approach would be to:
Enhance Binding Affinity: Generate novel structures with predicted higher binding affinity for the mitochondrial complex III Qi site compared to the parent compound.
Improve Selectivity: Design molecules that exhibit greater selectivity for the insect mitochondrial complex III over its mammalian counterpart, potentially leading to a better safety profile.
Explore Novel Scaffolds: Move beyond the quinoline core to identify entirely new chemical scaffolds that maintain the key pharmacophoric features required for binding.
A hypothetical output from a de novo design algorithm is presented below, showcasing potential lead compounds with predicted improved binding energies.
| Compound ID | Scaffold | Key Modifications | Predicted Binding Energy (kcal/mol) | Predicted Selectivity Index (Insect/Mammalian) |
| DMH-DN-001 | Quinoline | Bioisosteric replacement of trifluoromethoxy group | -11.5 | 150 |
| DMH-DN-002 | Novel Bicyclic Heterocycle | Addition of hydrogen bond donor interacting with Ser-35 | -12.1 | 200 |
| DMH-DN-003 | Quinoline | Conformational restriction of the ethyl group | -11.8 | 175 |
| DMH-DN-004 | Novel Tricyclic Aromatic | Core scaffold hopping maintaining key phenoxy orientation | -12.5 | 250 |
Machine Learning Applications in Structure-Property Prediction
Machine learning (ML) is revolutionizing molecular property prediction and can be instrumental in guiding the optimization of this compound analogues. By training ML models on existing datasets of mitochondrial complex III inhibitors, it is possible to develop robust quantitative structure-activity relationship (QSAR) models.
Future research should focus on developing and validating ML models for the following applications:
Predicting Biological Activity: Using graph neural networks or other advanced architectures to predict the inhibitory activity (e.g., IC50) of newly designed analogues against insect mitochondrial complex III.
Forecasting Physicochemical Properties: Employing models to predict key properties such as solubility, metabolic stability, and potential for off-target effects, allowing for early-stage filtering of less promising candidates.
Generative Models: Utilizing generative adversarial networks (GANs) or variational autoencoders (VAEs) to generate novel molecular structures biased towards desired properties, such as high potency and selectivity.
The table below illustrates a hypothetical application of an ML model for predicting the properties of a set of designed analogues.
| Analogue ID | SMILES String | ML Predicted IC50 (nM) | ML Predicted Solubility (mg/L) | ML Predicted Metabolic Stability (t½ in min) |
| DMH-ML-A1 | [Hypothetical SMILES] | 15.2 | 25.5 | 45 |
| DMH-ML-A2 | [Hypothetical SMILES] | 8.9 | 15.1 | 62 |
| DMH-ML-A3 | [Hypothetical SMILES] | 22.5 | 35.8 | 30 |
| DMH-ML-A4 | [Hypothetical SMILES] | 11.3 | 22.0 | 55 |
Development of this compound as a Chemical Probe
The specificity of this compound for the Qi site of mitochondrial complex III makes it an excellent candidate for development as a chemical probe. nih.govjst.go.jpresearchgate.net Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway.
Utility in Unraveling Mitochondrial Pathway Dysfunctions
Mitochondrial dysfunction is implicated in a wide range of cellular stress responses and pathologies. As a specific inhibitor of complex III, this compound can be a valuable tool to investigate the downstream consequences of impaired electron transport. Its utility lies in its ability to acutely and specifically disrupt the function of a single component of the respiratory chain.
Future research could utilize this compound to:
Study Oxidative Stress: Investigate the precise mechanisms and dynamics of reactive oxygen species (ROS) production following complex III inhibition.
Elucidate Apoptotic Pathways: Determine the signaling cascades that are activated to initiate programmed cell death when electron flow through complex III is blocked.
Probe Metabolic Reprogramming: Analyze how cells adapt their metabolic pathways in response to acute mitochondrial respiratory stress induced by the compound.
The following table presents hypothetical data from an experiment using this compound to probe mitochondrial dysfunction in an insect cell line.
| Parameter | Control | This compound (10 nM) | This compound (100 nM) |
| Mitochondrial Membrane Potential | 100% | 65% | 25% |
| Cellular ATP Levels | 100% | 55% | 15% |
| Superoxide (B77818) Production | 100% | 350% | 800% |
| Caspase-3 Activity | 100% | 275% | 650% |
Tool Compound for Biochemical Research and Target Validation
Beyond its use in cellular studies, this compound can serve as a critical tool compound in biochemical research and for target validation. Its well-defined mechanism of action provides a benchmark for comparing novel inhibitors and for validating that the mitochondrial complex III is indeed the target of other potential insecticides. researchgate.net
Key applications in this area would include:
Competitive Binding Assays: Using a radiolabeled or fluorescently tagged version of this compound to screen for other compounds that bind to the Qi site.
Enzyme Kinetics Studies: Characterizing the precise nature of its inhibition (e.g., competitive, non-competitive) on isolated mitochondrial complex III.
Resistance Studies: Serving as a reference compound in studies aimed at understanding the molecular basis of resistance to Qi site inhibitors in insect populations.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Des-Methylcarbonate Hydroxy Flometoquin and its metabolites in environmental and biological samples?
- Methodological Answer : Utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction protocol for sample preparation, followed by purification via C18 chromatography. Detection and quantification should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). Key parameters include a limit of detection (LOD) of 0.01–0.05 mg/L and a mobile phase gradient of acetonitrile/water with 0.1% formic acid .
Q. How can researchers efficiently locate existing literature on this compound?
- Methodological Answer : Prioritize CAS Registry Numbers over chemical names to avoid ambiguity in database searches (e.g., SciFinder, Reaxys). For broader databases like Web of Science or Google Scholar, combine structural keywords (e.g., "quinoline derivatives," "insecticide metabolites") with Boolean operators. Link Google Scholar to institutional libraries to access full-text articles .
Q. What are the primary metabolic pathways of this compound in soil and plants?
- Methodological Answer : In soil and aquatic systems, the compound degrades into 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-one (M1) and 4-trifluoromethoxyphenol (TFMP). In plants, M1 is the dominant metabolite. Track these pathways using radiolabeled isotopes (e.g., ¹⁴C) and confirm metabolite structures via high-resolution MS and nuclear magnetic resonance (NMR) .
Advanced Research Questions
Q. How to design a mixed-methods study evaluating the ecological impact of this compound?
- Methodological Answer :
- Quantitative Component : Measure residue persistence in soil/water using LC-MS/MS under controlled field conditions (e.g., pH, temperature).
- Qualitative Component : Conduct semi-structured interviews with ecologists to assess observed biodiversity changes.
- Integration : Use triangulation to align residue data with ecological observations, applying statistical models (e.g., multivariate regression) .
Q. How can researchers resolve contradictions in reported metabolite concentrations across studies?
- Methodological Answer :
- Comparative Analysis : Replicate extraction protocols (e.g., QuEChERS vs. solid-phase extraction) across labs.
- Parameter Optimization : Standardize LC-MS/MS conditions (e.g., column type, ionization mode).
- Validation : Perform spike-and-recovery tests with matrix-matched calibration curves to assess accuracy .
Q. What methodologies optimize extraction protocols for this compound in complex matrices like plant tissues?
- Methodological Answer :
- Matrix Modification : Adjust QuEChERS sorbents (e.g., add primary secondary amine [PSA] for pigment removal).
- Centrifugation : Use multi-step centrifugation (e.g., 10,000 rpm for 5 min) to improve phase separation.
- Validation : Compare recovery rates across spiked concentrations (e.g., 0.05–2.0 mg/kg) to establish robustness .
Q. How to assess the long-term stability of this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated Aging Studies : Expose the compound to UV light, elevated temperatures (e.g., 40°C), and acidic/alkaline conditions (pH 4–9).
- Degradation Kinetics : Monitor degradation products via LC-MS/MS and apply first-order kinetic models to predict half-lives .
Q. How to integrate metabolomic data with toxicological studies for comprehensive risk assessment?
- Methodological Answer :
- Metabolite Profiling : Use untargeted LC-HRMS (high-resolution MS) to identify novel metabolites.
- Toxicological Assays : Corrogate metabolite presence with in vitro bioassays (e.g., acetylcholinesterase inhibition).
- Data Integration : Apply multivariate statistical tools (e.g., PCA, PLS-DA) to link metabolic pathways with toxicity endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
